Sotalol

Description

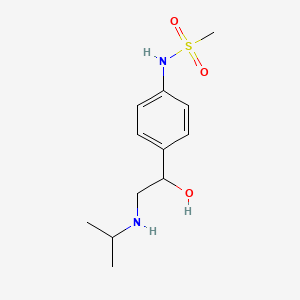

Structure

3D Structure

Properties

IUPAC Name |

N-[4-[1-hydroxy-2-(propan-2-ylamino)ethyl]phenyl]methanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N2O3S/c1-9(2)13-8-12(15)10-4-6-11(7-5-10)14-18(3,16)17/h4-7,9,12-15H,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBMZVLHSJCTVON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC(C1=CC=C(C=C1)NS(=O)(=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

959-24-0 (mono-hydrochloride) | |

| Record name | Sotalol [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003930209 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID0023589 | |

| Record name | Sotalol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0023589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Sotalol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014632 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

7.82e-01 g/L | |

| Record name | Sotalol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014632 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

3930-20-9 | |

| Record name | Sotalol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3930-20-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sotalol [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003930209 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sotalol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00489 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Sotalol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0023589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SOTALOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A6D97U294I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Sotalol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014632 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

206.5 - 207 °C | |

| Record name | Sotalol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00489 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Sotalol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014632 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Sotalol's Dual-Edged Sword: A Technical Guide to its Mechanism of Action on the Cardiac Action Potential

Introduction: The Unique Duality of Sotalol in Cardiac Electrophysiology

This compound holds a distinctive position in the armamentarium of antiarrhythmic drugs due to its dual mechanism of action, exhibiting both Class II (β-adrenergic blockade) and Class III (potassium channel blockade) properties according to the Vaughan Williams classification.[1][2] This technical guide provides an in-depth exploration of the molecular and cellular mechanisms through which this compound modulates the cardiac action potential. Understanding this duality is paramount for researchers, scientists, and drug development professionals engaged in the fields of cardiology and pharmacology, as it dictates both the therapeutic efficacy and the potential proarrhythmic risks associated with this agent.[2][3]

This compound hydrochloride is administered as a racemic mixture of d- and l-sotalol.[4] While both isomers contribute almost equally to the Class III antiarrhythmic effects, the l-isomer is predominantly responsible for the β-blocking activity.[4][5] This stereoselectivity has significant implications for the drug's overall electrophysiological profile.

Part 1: The Foundation - Class II β-Adrenergic Blockade

The β-adrenergic blocking properties of this compound are fundamental to its antiarrhythmic action, particularly in conditions of heightened sympathetic tone.[1][6] This non-cardioselective blockade of β-1 and β-2 adrenergic receptors mitigates the effects of catecholamines, such as epinephrine and norepinephrine, on the heart.[7][8]

Mechanism of Action at the Cellular Level

Under normal physiological conditions, catecholamine binding to β-adrenergic receptors activates a Gs protein-coupled signaling cascade, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) and subsequent activation of protein kinase A (PKA). PKA phosphorylates various intracellular targets, including L-type calcium channels and components of the sarcoplasmic reticulum, resulting in an increased heart rate (chronotropy), contractility (inotropy), and conduction velocity (dromotropy).

This compound, by competitively inhibiting this pathway, exerts a negative chronotropic and dromotropic effect.[9] This translates to a slowing of the sinus rate and a prolongation of the atrioventricular (AV) nodal conduction time and refractoriness.[9][10] These effects are crucial in managing supraventricular tachycardias and controlling the ventricular rate in atrial fibrillation.[9][11]

Caption: this compound's Class II inhibitory action on the β-adrenergic signaling pathway.

Part 2: The Defining Feature - Class III Potassium Channel Blockade

The hallmark of this compound's antiarrhythmic profile lies in its Class III activity: the blockade of potassium channels, which directly prolongs the duration of the cardiac action potential.[7][12] This effect is independent of its β-blocking properties and is crucial for its efficacy in treating both atrial and ventricular arrhythmias.[6]

Targeting the Rapid Delayed Rectifier Potassium Current (IKr)

The primary target of this compound's Class III action is the rapid component of the delayed rectifier potassium current (IKr), encoded by the human Ether-à-go-go-Related Gene (hERG).[3][13] The IKr current plays a critical role in phase 3 repolarization of the cardiac action potential.[14] By inhibiting this current, this compound delays the efflux of potassium ions from the cardiomyocyte, thereby prolonging the repolarization phase.[1][12] This leads to an increase in the action potential duration (APD) and the effective refractory period (ERP) in atrial, ventricular, and nodal tissues.[3][15] The prolongation of the ERP is a key antiarrhythmic mechanism, as it makes the cardiac tissue less susceptible to premature stimuli and helps to terminate re-entrant arrhythmias.[16]

Caption: this compound's Class III effect on the cardiac action potential via IKr blockade.

Dose-Dependent Effects and Clinical Implications

It is important to note that the β-blocking (Class II) effects of this compound are observed at lower doses (as low as 25 mg), while the potassium channel blocking (Class III) effects become more prominent at higher doses (typically 80 mg and above).[3][9] This dose-response relationship has significant clinical implications for titration and management of therapy. The prolongation of the QT interval on the surface electrocardiogram is a direct consequence of the increased APD and is a key marker of this compound's Class III effect.[3][11] However, excessive QT prolongation increases the risk of a life-threatening ventricular arrhythmia known as Torsades de Pointes.[2][3]

Experimental Validation: Methodologies for Characterizing this compound's Action

The dual mechanism of this compound has been extensively characterized through various electrophysiological techniques. These methodologies are crucial for both preclinical drug development and for understanding the nuances of its clinical application.

Whole-Cell Patch-Clamp Electrophysiology

The whole-cell patch-clamp technique is the gold standard for directly measuring the effects of a compound on specific ion channels.[13] This method allows for the precise control of the cell membrane potential and the recording of ionic currents in isolated cardiomyocytes or in cell lines stably expressing the hERG channel.[17][18]

Protocol for Assessing this compound's Effect on hERG Channels:

-

Cell Preparation: HEK293 cells stably transfected with hERG cDNA are cultured under standard conditions.

-

Electrode Preparation: Borosilicate glass microelectrodes are fabricated and filled with an appropriate intracellular solution.

-

Giga-seal Formation: The microelectrode is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance (giga-ohm) seal.

-

Whole-Cell Configuration: The cell membrane under the pipette tip is ruptured to allow for electrical access to the cell's interior.[13]

-

Voltage-Clamp Protocol: A specific voltage protocol is applied to elicit and measure hERG currents. A typical protocol involves a depolarizing step to activate and then inactivate the channels, followed by a repolarizing step to measure the peak tail current, which reflects the channel's activity.[13]

-

Drug Application: A baseline recording of the hERG current is established. This compound is then perfused at various concentrations, and the percentage reduction in the peak tail current is measured to determine the IC50.[13]

| Drug | IC50 for hERG Block (Manual Patch-Clamp) | Reference |

| This compound | 78 µM | [19] |

| Terfenadine | 31 nM | [19] |

Optical Mapping of the Cardiac Action Potential

Optical mapping is a powerful technique that allows for the simultaneous recording of action potentials from multiple sites across a large area of cardiac tissue.[20][21] This provides invaluable spatial information about the effects of a drug on action potential duration and conduction.

Experimental Workflow for Optical Mapping:

-

Heart Preparation: An isolated heart (e.g., rabbit or guinea pig) is Langendorff-perfused with a physiological solution.

-

Dye Loading: The heart is stained with a voltage-sensitive dye that binds to the cardiomyocyte membrane.[22]

-

Excitation and Emission: The dye is excited with a specific wavelength of light, and the emitted fluorescence, which is proportional to the transmembrane potential, is recorded by a high-speed camera.[22]

-

Data Acquisition and Analysis: The optical signals are processed to reconstruct action potentials and to create maps of activation, repolarization, and action potential duration.[21]

-

Drug Perfusion: this compound is perfused through the coronary circulation, and its effects on the spatial distribution of APD and the induction of arrhythmias are assessed.[23]

Caption: Experimental workflow for optical mapping of this compound's effects.

A Noteworthy Phenomenon: Reverse Use-Dependence

A critical aspect of this compound's Class III action is its "reverse use-dependence."[3] This means that its effect of prolonging the action potential is more pronounced at slower heart rates and diminishes at faster heart rates.[24][25] This phenomenon is thought to be a contributing factor to the increased risk of proarrhythmia, particularly Torsades de Pointes, in patients with bradycardia.[3] The mechanism underlying reverse use-dependence is complex but is related to the kinetics of this compound's binding to the IKr channel.[26][27]

Conclusion: A Synthesized Perspective

This compound's mechanism of action on the cardiac action potential is a compelling example of multi-target pharmacology. Its Class II β-adrenergic blockade provides a foundational anti-sympathetic effect, while its Class III potassium channel blockade directly modulates cardiac repolarization. This dual activity confers a broad spectrum of antiarrhythmic efficacy but also necessitates a thorough understanding of its dose-dependent effects and the phenomenon of reverse use-dependence to mitigate the risk of proarrhythmia. The experimental methodologies outlined in this guide are essential tools for the continued investigation and development of safer and more effective antiarrhythmic therapies.

References

- Chaitman, B. R. (2006). This compound. In Cardiovascular Therapeutics: A Companion to Braunwald's Heart Disease (pp. 355-364). Elsevier.

- Kerr, C. R., & Klein, G. J. (1985). This compound: a new class III antiarrhythmic agent. Canadian Journal of Cardiology, 1(4), 246-250.

- Funck-Brentano, C., & Jaillon, P. (1993). Rate-corrected QT interval: a clinical tool for the evaluation of class III antiarrhythmic drugs. Journal of cardiovascular pharmacology, 21(5), 723-733.

- Roden, D. M. (1993). Current status of class III antiarrhythmic drug therapy. The American journal of cardiology, 72(6), 44B-49B.

- Hohnloser, S. H., & Woosley, R. L. (1994). This compound. New England Journal of Medicine, 331(1), 31-38.

- Antman, E. M., & Friedman, P. L. (1992). This compound: a new agent for ventricular arrhythmias. The American journal of cardiology, 69(1), 19A-26A.

- Haverkamp, W., Breithardt, G., & Camm, A. J. (2000). The ESVEM trial: electrophysiologic study versus electrocardiographic monitoring for selection of antiarrhythmic therapy of ventricular tachyarrhythmias. European Society of Cardiology. European Heart Journal, 21(2), 118-124.

- Wang, Z., & Nattel, S. (1995). Slowing of cardiac repolarization by this compound and its d-isomer in dogs: lack of reverse use-dependence and relation to drug accumulation in cardiac tissue. Journal of Pharmacology and Experimental Therapeutics, 273(1), 329-336.

- Nattel, S. (1999). The molecular and ionic basis of atrial fibrillation. Pacing and Clinical Electrophysiology, 22(1 Pt 1), 73-82.

- Waldo, A. L., & Camm, A. J. (1998). The this compound Amiodarone Atrial Fibrillation Efficacy Trial (SAAFER): rationale, design, and methods. The American journal of cardiology, 82(8A), 76I-83I.

- Carmeliet, E. (1992). Voltage-and time-dependent block of the delayed K+ current in cardiac myocytes by this compound. Journal of Pharmacology and Experimental Therapeutics, 262(2), 809-817.

- Follmer, C. H., & Colatsky, T. J. (1990). Block of the delayed rectifier potassium current, IK, by felodipine and other dihydropyridine Ca2+ antagonists in guinea pig ventricular myocytes. Journal of molecular and cellular cardiology, 22(5), 539-550.

- Jurkiewicz, N. K., & Sanguinetti, M. C. (1993). Rate-dependent prolongation of cardiac action potentials by a methanesulfonanilide class III antiarrhythmic agent. Specific block of rapidly activating delayed rectifier K+ current by dofetilide.

- Sanguinetti, M. C., & Jurkiewicz, N. K. (1990). Two components of cardiac delayed rectifier K+ current. Differential sensitivity to block by class III antiarrhythmic agents. The Journal of general physiology, 96(1), 195-215.

- Zhou, Z., Gong, Q., Epstein, M. L., & January, C. T. (1998). HERG channel dysfunction in human long QT syndrome. Intracellular transport and functional defects. The Journal of biological chemistry, 273(33), 21061-21066.

- Hondeghem, L. M., & Snyders, D. J. (1990). Class III antiarrhythmic agents have a lot of potential but a long way to go. Reduced effectiveness and dangers of reverse use dependence.

- Crumb, W. J., & Clarkson, C. W. (1990). Characterization of a transient outward current in cultured human atrial myocytes. Pflügers Archiv, 416(3), 269-278.

- Thomas, D., Kiehn, J., Katus, H. A., & Karle, C. A. (2004). Defective protein trafficking in long QT syndrome. Herz, 29(1), 47-53.

- Anderson, K. C., & Hancox, J. C. (2002). This compound-induced block of the human cardiac K+ channel HERG. Journal of cardiovascular electrophysiology, 13(6), 578-586.

- Salama, G., & Choi, B. R. (2002). Optical mapping of cardiac excitability. Progress in biophysics and molecular biology, 80(1-3), 113-138.

- Efimov, I. R., Nikolski, V. P., & Salama, G. (2004). Optical imaging of the heart.

- Gray, R. A., Pertsov, A. M., & Jalife, J. (1998). Spatial and temporal organization during cardiac fibrillation.

- Fast, V. G. (2002). Optical mapping of cardiac arrhythmias. Journal of electrocardiology, 35(4 Suppl), 1-5.

- Windle, J. R., & Buchanan, L. V. (2000). The use of optical mapping to study the effects of antiarrhythmic drugs on ventricular fibrillation. Journal of cardiovascular electrophysiology, 11(10), 1177-1185.

- Qu, Z., & Weiss, J. N. (2005). Mechanisms of ventricular fibrillation. Annual review of physiology, 67, 29-55.

- Garfinkel, A., Kim, Y. H., Voroshilovsky, O., Qu, Z., Kil, J. R., Lee, M. H., ... & Chen, P. S. (2000). Preventing ventricular fibrillation by flattening cardiac restitution. Proceedings of the National Academy of Sciences, 97(11), 6061-6066.

- Wu, T. J., Yashima, M., Doshi, R., Kim, Y. H., Athill, C. A., Czer, L. S., ... & Chen, P. S. (1999). Relation between the restitution of action potential duration and the upper limit of vulnerability to ventricular fibrillation in the isolated rabbit ventricle. Journal of the American College of Cardiology, 34(2), 577-584.

- Riccio, M. L., Karplus, M., & Weiss, J. N. (2003). A dissipative random-walk model for the dynamics of cardiac fibrillation. Physical review.

- Karma, A. (1994). Electrical alternans and spiral wave breakup in cardiac tissue. Chaos: An Interdisciplinary Journal of Nonlinear Science, 4(3), 461-472.

- Fenton, F. H., & Karma, A. (2000). Vortex dynamics in three-dimensional continuous myocardium with fiber rotation: Filament instability and fibrillation. Chaos: An Interdisciplinary Journal of Nonlinear Science, 10(1), 20-47.

- Witkowski, F. X., Leon, L. J., Penkoske, P. A., Giles, W. R., Spano, M. L., Ditto, W. L., & Winfree, A. T. (1998). Spatiotemporal evolution of ventricular fibrillation.

- Rogers, J. M., Melnick, S. B., & Ideker, R. E. (2002). Insights from computer modeling of ventricular fibrillation. Annual review of biomedical engineering, 4, 159-182.

- Clayton, R. H., & Holden, A. V. (2005). Propagation of normal beats and re-entry in a computational model of the human ventricle. Progress in biophysics and molecular biology, 89(1), 11-39.

- Xie, F., Qu, Z., Garfinkel, A., & Weiss, J. N. (2002). Electrical refractory period restitution and spiral wave reentry in a heart failure model.

- Nash, M. P., & Panfilov, A. V. (2004). Electromechanical model of excitable tissue to study reentrant cardiac arrhythmias. Progress in biophysics and molecular biology, 85(2-3), 501-522.

Sources

- 1. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]

- 2. Betapace (this compound): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 3. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 5. Hemodynamic effects of the D- and L-isomers of this compound on normal myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacologic basis of the antiarrhythmic and hemodynamic effects of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. homehealthpatienteducation.com [homehealthpatienteducation.com]

- 8. youtube.com [youtube.com]

- 9. droracle.ai [droracle.ai]

- 10. Electrophysiological effects of this compound--just another beta blocker? - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound: An important new antiarrhythmic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Electrophysiologic basis for the antiarrhythmic actions of this compound and comparison with other agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. UpToDate 2018 [bsgdtphcm.vn]

- 15. ahajournals.org [ahajournals.org]

- 16. CV Pharmacology | Class III Antiarrhythmics (Potassium Channel Blockers) [cvpharmacology.com]

- 17. Whole-Cell Configuration of the Patch-Clamp Technique in the hERG Channel Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. porsolt.com [porsolt.com]

- 19. Evaluation of Possible Proarrhythmic Potency: Comparison of the Effect of Dofetilide, Cisapride, this compound, Terfenadine, and Verapamil on hERG and Native IKr Currents and on Cardiac Action Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Optical Imaging of Cardiac Action Potential | Radiology Key [radiologykey.com]

- 21. Processing and analysis of cardiac optical mapping data obtained with potentiometric dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Optical mapping of contracting hearts - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Effect of this compound and acute ventricular dilatation on action potential duration and dispersion of repolarization after defibrillation shocks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Comparative mechanisms of antiarrhythmic drug action in experimental atrial fibrillation. Importance of use-dependent effects on refractoriness - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Reverse use dependence of human ventricular repolarization by chronic oral this compound in monophasic action potential recordings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Electrophysiologic mechanisms of antiarrhythmic efficacy of a this compound and class Ia drug combination: elimination of reverse use dependence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Late sodium current contributes to the reverse rate-dependent effect of IKr inhibition on ventricular repolarization - PMC [pmc.ncbi.nlm.nih.gov]

Sotalol enantiomers (d- and l-sotalol) electrophysiologic effects

An In-Depth Technical Guide to the Electrophysiologic Effects of Sotalol Enantiomers

Abstract

This compound is a cornerstone antiarrhythmic agent clinically administered as a racemic mixture of its d- and l-stereoisomers. While structurally mirror images, these enantiomers possess distinct pharmacological profiles that are critical for researchers, scientists, and drug development professionals to understand. This technical guide provides a comprehensive exploration of their differential electrophysiologic effects, focusing on the underlying ionic mechanisms and the experimental methodologies required for their characterization. We delve into the stereoselective nature of beta-adrenergic blockade versus the non-stereoselective effects on potassium channels, offering field-proven insights into experimental design and data interpretation.

Introduction: The Principle of Stereoselectivity in this compound's Action

This compound's unique position in the Vaughan-Williams classification system, exhibiting both Class II and Class III antiarrhythmic properties, is a direct consequence of its stereochemistry.[1][2] The drug is composed of equimolar amounts of d-(+)-sotalol and l-(-)-sotalol.[3] The fundamental divergence in their effects is the primary driver for dissecting their individual contributions to both therapeutic efficacy and potential proarrhythmic risk.

-

l-Sotalol: Possesses both non-selective β-adrenergic blocking (Class II) activity and potassium channel-blocking (Class III) properties.[3][4]

-

d-Sotalol: Is largely devoid of β-blocking activity but retains potent Class III effects, comparable in magnitude to the l-isomer.[5][6][7]

Understanding this distinction is not merely academic; it has profound implications for targeted drug design and for interpreting the clinical profile of the racemic mixture, where the anti-sympathetic nervous system effects of l-sotalol may modulate the proarrhythmic potential stemming from the Class III action of both enantiomers.[8]

Core Electrophysiologic Mechanisms: A Tale of Two Targets

The dual actions of racemic this compound can be attributed to two distinct molecular targets. The interaction with these targets is stereoselective in one case and non-selective in the other.

Class III Effect: Non-Stereoselective IKr Potassium Channel Blockade

The defining Class III action of this compound is the prolongation of the cardiac action potential duration (APD).[9][10] This effect is the primary mechanism for terminating and preventing re-entrant arrhythmias.

-

Molecular Target: Both d- and l-sotalol are potent competitive inhibitors of the rapid component of the delayed rectifier potassium current (IKr).[4][11] This current, crucial for Phase 3 repolarization of the cardiac action potential, is conducted by channels encoded by the human Ether-à-go-go-Related Gene (hERG).[2]

-

Cellular Effect: By inhibiting IKr, both enantiomers delay the efflux of potassium ions during repolarization. This lengthens the APD and, consequently, the effective refractory period (ERP) in atrial, ventricular, and Purkinje tissues.[12][13] On the surface electrocardiogram (ECG), this is manifested as a dose-dependent prolongation of the QT interval.[5][11]

-

Clinical Ramification: The APD prolongation is the source of this compound's antiarrhythmic efficacy but also its primary liability—the risk of excessive QT prolongation leading to early afterdepolarizations (EADs) and the polymorphic ventricular tachycardia known as Torsades de Pointes (TdP).[6][11][14]

Class II Effect: Stereoselective β-Adrenergic Blockade

The β-blocking activity of this compound is almost exclusively attributed to the l-enantiomer.[4][15]

-

Molecular Target: l-Sotalol is a non-cardioselective β-adrenoreceptor antagonist, meaning it blocks both β1 and β2 receptors.[15]

-

Cellular Effect: This action counters the effects of catecholamines (e.g., adrenaline) on the heart. The electrophysiologic consequences include a decrease in the sinus (heart) rate, slowed conduction through the atrioventricular (AV) node, and an increased AV nodal refractory period.[13][15]

-

Clinical Ramification: This provides rate control, particularly beneficial in atrial fibrillation, and may offer a protective antiarrhythmic effect by suppressing sympathetically-driven triggers of arrhythmias.[8] The affinity of d-sotalol for β-receptors is 30 to 60 times lower than that of l-sotalol.[3]

Quantitative Comparison of Enantiomer Activity

The following table summarizes the key quantitative differences in the in vitro pharmacology of d-sotalol and l-sotalol, underscoring the stereoselectivity in β-receptor binding versus the non-selectivity of IKr blockade.

| Parameter | d-Sotalol | l-Sotalol | Fold Difference (l- vs d-) | Primary Effect | Reference(s) |

| β-Adrenergic Receptor Affinity (Ki) | ~11 µmol/l | ~0.6 µmol/l | ~18x | Class II | [4] |

| β-Adrenergic Blocking Potency | 30-60x weaker than l-isomer | Potent | 30-60x | Class II | [3] |

| IKr (hERG) Channel Blockade (IC50) | Potent, comparable to l-isomer | Potent, comparable to d-isomer | ~1x | Class III | [4] |

| Action Potential Duration (APD) Prolongation | Potent, comparable to l-isomer | Potent, comparable to d-isomer | ~1x | Class III | [9][12] |

Key Experimental Methodologies & Self-Validating Protocols

Characterizing the distinct electrophysiologic profiles of the this compound enantiomers requires precise and validated experimental techniques. Below are protocols for the two foundational assays.

Protocol 1: IKr Blockade Assessment via Whole-Cell Patch-Clamp

Expertise & Causality: The whole-cell patch-clamp technique is the definitive method ("gold standard") for quantifying a compound's direct effect on a specific ion channel.[4][16][17] By using a cell line (e.g., HEK-293) stably over-expressing the hERG channel, we isolate the IKr current from all other native cardiac currents, allowing for an unambiguous determination of the IC50 value for channel blockade. This reductionist approach is critical for mechanistic understanding.

Step-by-Step Methodology:

-

Cell Preparation: Culture HEK-293 cells stably transfected with the KCNH2 (hERG) gene under standard conditions (e.g., 37°C, 5% CO2). Plate cells onto glass coverslips 24-48 hours prior to the experiment to achieve 50-70% confluency.

-

Solution Preparation:

-

External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. pH adjusted to 7.4 with NaOH.

-

Internal (Pipette) Solution (in mM): 130 KCl, 1 MgCl2, 10 HEPES, 5 EGTA, 5 MgATP. pH adjusted to 7.2 with KOH.

-

-

Pipette Fabrication: Pull borosilicate glass capillaries to a fine tip with a resistance of 2-5 MΩ when filled with the internal solution.

-

Recording:

-

Transfer a coverslip to the recording chamber on an inverted microscope and perfuse with the external solution.

-

Using a micromanipulator, approach a single cell with the micropipette and apply gentle suction to form a high-resistance (>1 GΩ) "giga-seal".

-

Apply a brief pulse of stronger suction to rupture the cell membrane patch under the pipette tip, achieving the "whole-cell" configuration.

-

-

Voltage-Clamp Protocol:

-

Hold the cell membrane potential at -80 mV.

-

Apply a depolarizing step to +20 mV for 1-2 seconds to activate the hERG channels.

-

Repolarize to -50 mV to elicit the characteristic large "tail current" as channels recover from inactivation and deactivate. This tail current is the primary measurement for IKr. Repeat this protocol at a steady frequency (e.g., every 15 seconds).

-

-

Drug Application: Once a stable baseline current is established, apply increasing concentrations of d- or l-sotalol via the perfusion system, allowing the effect at each concentration to reach a steady state.

-

Data Analysis: Measure the peak amplitude of the IKr tail current at each concentration. Normalize the data to the baseline current and fit to a Hill equation to determine the IC50 value (the concentration at which 50% of the current is inhibited).

Trustworthiness (Self-Validation):

-

Continuously monitor the seal resistance and series resistance throughout the experiment. Recordings with unstable or low-quality seals (<1 GΩ) or high series resistance (>10 MΩ) should be discarded.

-

Include a positive control (e.g., E-4031, a potent and specific IKr blocker) to confirm assay sensitivity.

-

Perform a final washout step to ensure the observed block is reversible.

Protocol 2: Action Potential Duration Measurement in Isolated Cardiac Tissue

Expertise & Causality: While patch-clamp provides molecular specificity, assessing the effect on a native cardiac action potential is crucial for understanding the integrated physiological outcome. Isolated preparations like canine Purkinje fibers or guinea pig papillary muscles retain the complex interplay of multiple ion channels that shape the action potential.[18][19] This provides a more physiologically relevant context to confirm that IKr blockade translates into APD prolongation.

Step-by-Step Methodology:

-

Tissue Preparation: Humanely excise the heart from a subject animal (e.g., guinea pig). Isolate a papillary muscle from the right ventricle or a free-running Purkinje fiber.

-

Mounting & Superfusion: Mount the tissue in a temperature-controlled organ bath (37°C) and superfuse with oxygenated (95% O2, 5% CO2) Tyrode's solution.

-

Stimulation: Place stimulating electrodes at one end of the preparation and deliver electrical pulses at a constant cycle length (e.g., 1000 ms or 1 Hz) to elicit regular action potentials.

-

Intracellular Recording: Carefully impale a cell within the tissue with a sharp glass microelectrode (10-30 MΩ resistance) filled with 3 M KCl. This allows for the direct measurement of the transmembrane potential.

-

Data Acquisition: Record baseline action potentials using a suitable amplifier and digitizer. Key parameters to measure are Resting Membrane Potential (RMP), Action Potential Amplitude (APA), maximum upstroke velocity (Vmax), and Action Potential Duration at 50% and 90% repolarization (APD50 and APD90).

-

Drug Application: After recording a stable baseline, introduce d- or l-sotalol into the superfusate at the desired concentration.

-

Data Analysis: Once a new steady state is reached, record the action potentials again. Calculate the percentage change in APD90 as the primary measure of the Class III effect. Vmax is a sensitive indicator of Class I (sodium channel block) effects, which should be absent for both this compound enantiomers.[6]

Trustworthiness (Self-Validation):

-

The preparation is considered viable and stable if the RMP remains more negative than -75 mV and the APA is >100 mV throughout the baseline recording period.

-

Time-matched vehicle controls should be run in parallel to account for any time-dependent changes in the preparation's properties.

Visualization of Mechanisms and Workflows

Diagram 1: this compound Enantiomer Mechanism of Action

Caption: Differentiated effects of l-sotalol and d-sotalol on cardiac molecular targets.

Diagram 2: Experimental Workflow for IKr Blockade Assessment

Caption: Stepwise workflow for determining IC50 of this compound enantiomers on hERG channels.

Clinical Significance and Proarrhythmic Considerations

The dual pharmacology of racemic this compound provides a broad spectrum of antiarrhythmic activity.[13] However, the Class III effect common to both enantiomers carries an inherent risk of TdP, particularly in the context of bradycardia, electrolyte abnormalities, or female sex.[11][20]

A pivotal finding in the field was that d-sotalol, despite being a potent Class III agent, failed to show a mortality benefit over placebo and was associated with a dose-dependent increase in mortality, largely due to TdP.[21][22] This highlighted that pure IKr blockade without the modulating effect of β-blockade might be less safe. The β-blocking properties of l-sotalol in the racemic mixture may mitigate some proarrhythmic risk by preventing sudden heart rate slowing and blunting sympathetic surges, which can exacerbate QT prolongation.

Furthermore, this compound exhibits "reverse use-dependence," where its APD-prolonging effect is more pronounced at slower heart rates.[9][23] This is a critical concept for clinicians and researchers, as it implies that the drug's proarrhythmic potential may be highest when the heart rate is low, such as during sleep or post-cardioversion.

Conclusion

The electrophysiologic profiles of d- and l-sotalol are a classic example of stereoselectivity in pharmacology. While both enantiomers are equipotent in their Class III antiarrhythmic action through the blockade of the IKr potassium channel, the clinically significant Class II β-blocking activity resides almost exclusively with the l-isomer. A thorough understanding of these distinct properties, validated through rigorous experimental methodologies like patch-clamp electrophysiology and isolated tissue studies, is essential for the rational design of new antiarrhythmic therapies and for the safe and effective clinical application of existing agents. The study of this compound's enantiomers continues to provide invaluable insights into the complex balance between antiarrhythmic efficacy and proarrhythmic risk.

References

-

Funck-Brentano, C., et al. (1990). Electrophysiologic effects of d-sotalol in humans. PubMed. Available at: [Link]

-

Hohnloser, S. H., et al. (1993). Comparative effects of d-sotalol and l-sotalol on the atrioventricular node of the rabbit heart. PubMed. Available at: [Link]

-

Lathrop, D. A. (1985). The combined electrophysiological effects of lignocaine and this compound in canine isolated cardiac Purkinje fibres are rate-dependent. National Institutes of Health. Available at: [Link]

-

Millar, J. S., & Vaughan Williams, E. M. (1982). A comparison of the cellular electrophysiology of mexiletine and this compound, singly and combined, in canine Purkinje fibers. PubMed. Available at: [Link]

-

Lathrop, D. A. (1985). The combined electrophysiological effects of lignocaine and this compound in canine isolated cardiac Purkinje fibres are rate-dependent. PubMed. Available at: [Link]

-

Fawzy, A. M., & Lip, G. Y. H. (2024). This compound. National Institutes of Health. Available at: [Link]

-

Bayer, R., et al. (1988). Dextrorotatory isomer of this compound: electrophysiologic effects and interaction with verapamil. PubMed. Available at: [Link]

-

Moak, J. P. (1991). Developmental cellular electrophysiologic effects of d-sotalol on canine cardiac Purkinje fibers. PubMed. Available at: [Link]

-

Brachmann, J., et al. (1985). Electrophysiological characterization of the class III activity of this compound and its enantiomers. New interpretation of use-dependent effects. PubMed. Available at: [Link]

-

Dr. Oracle. (2025). What is the mechanism of action (MOA) of this compound?. Dr. Oracle. Available at: [Link]

-

Touboul, P., & Atallah, G. (1993). Electrophysiologic properties of this compound and d-sotalol. A current view. PubMed. Available at: [Link]

-

Poirier, M., & LeLorier, J. (1993). Pharmacokinetic and pharmacodynamic profiles of d-sotalol and d,l-sotalol. PubMed. Available at: [Link]

-

Dr. Oracle. (2025). What is the mechanism of action of this compound?. Dr. Oracle. Available at: [Link]

-

Hohnloser, S. H., & van de Loo, A. (1992). Electrophysiologic and antiarrhythmic effects of D-sotalol. PubMed. Available at: [Link]

-

Home Health Patient Education. (2017). This compound and Mechanism of Action. Home Health Patient Education. Available at: [Link]

-

Antonaccio, M. J., & Gomoll, A. (1990). This compound. PubMed. Available at: [Link]

-

Millar, J. S., et al. (1995). Differences in the Effects of d- and dl-Sotalol on Isolated Human Ventricular Muscle: Electromechanical Activity After Beta-Adrenoceptor Stimulation. PubMed. Available at: [Link]

-

Colatsky, T. J., et al. (1990). Modulation of potassium channels by antiarrhythmic and antihypertensive drugs. Hypertension. Available at: [Link]

-

Semantic Scholar. (1982). A Comparison of the Cellular Electrophysiology of Mexiletine and this compound, Singly and Combined, in Canine Purkinje Fibers. Semantic Scholar. Available at: [Link]

-

Daubert, C., et al. (1993). Clinical role of d-sotalol and d,l-sotalol in supraventricular arrhythmias, including pre-excitation. European Heart Journal. Available at: [Link]

-

Ben-Shalom, R., & Cui, J. (2019). Electrophysiological Approaches for the Study of Ion Channel Function. National Institutes of Health. Available at: [Link]

-

Lehmann, M. H., et al. (1996). Sex Difference in Risk of Torsade de Pointes With d,l-Sotalol. Circulation. Available at: [Link]

-

Chugh, S. S., et al. (2004). Nearly Fatal Torsade de Pointes with this compound. National Institutes of Health. Available at: [Link]

-

Aurora Biomed. (n.d.). Ion channel research. Aurora Biomed. Available at: [Link]

-

Lehmann, M. H., et al. (1996). Sex difference in risk of torsade de pointes with d,l-sotalol. PubMed. Available at: [Link]

-

Pinski, S. L., et al. (1995). Rate and time dependent effects of D-sotalol on the monophasic action potential after sudden increase of the heart rate. PubMed. Available at: [Link]

-

Wikipedia. (n.d.). Patch clamp. Wikipedia. Available at: [Link]

Sources

- 1. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Pharmacokinetic and pharmacodynamic profiles of d-sotalol and d,l-sotalol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Electrophysiologic effects of d-sotalol in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Dextrorotatory isomer of this compound: electrophysiologic effects and interaction with verapamil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Electrophysiologic properties of this compound and d-sotalol. A current view - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Differences in the Effects of d- and dl-Sotalol on Isolated Human Ventricular Muscle: Electromechanical Activity After Beta-Adrenoceptor Stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Electrophysiological characterization of the class III activity of this compound and its enantiomers. New interpretation of use-dependent effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. homehealthpatienteducation.com [homehealthpatienteducation.com]

- 11. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Comparative effects of d-sotalol and l-sotalol on the atrioventricular node of the rabbit heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. droracle.ai [droracle.ai]

- 14. ahajournals.org [ahajournals.org]

- 15. droracle.ai [droracle.ai]

- 16. aurorabiomed.com [aurorabiomed.com]

- 17. Patch clamp - Wikipedia [en.wikipedia.org]

- 18. The combined electrophysiological effects of lignocaine and this compound in canine isolated cardiac Purkinje fibres are rate-dependent - PMC [pmc.ncbi.nlm.nih.gov]

- 19. A comparison of the cellular electrophysiology of mexiletine and this compound, singly and combined, in canine Purkinje fibers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Sex difference in risk of torsade de pointes with d,l-sotalol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Electrophysiologic and antiarrhythmic effects of D-sotalol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. academic.oup.com [academic.oup.com]

- 23. Rate and time dependent effects of D-sotalol on the monophasic action potential after sudden increase of the heart rate - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Chemical Stability and Degradation Pathways of Sotalol Hydrochloride

Introduction to Sotalol Hydrochloride: A Stability Perspective

This compound hydrochloride is a unique antiarrhythmic agent possessing both non-selective beta-adrenergic receptor blocking (Vaughan Williams Class II) and cardiac action potential duration prolonging (Class III) properties.[1][2] This dual mechanism of action makes it a critical therapy for managing ventricular arrhythmias and atrial fibrillation.[3][4] The molecular integrity of this compound hydrochloride is paramount to its therapeutic efficacy and safety. Chemical degradation can lead to a loss of potency and the formation of potentially toxic impurities, making a thorough understanding of its stability profile essential for drug development, formulation, manufacturing, and storage.

This guide provides a comprehensive analysis of the chemical stability of this compound hydrochloride, detailing its degradation pathways under various stress conditions. It is intended for researchers, formulation scientists, and quality control professionals, offering field-proven insights into experimental design and interpretation, grounded in authoritative references.

Chemical Structure:

-

IUPAC Name: (RS)-N-{4-[1-hydroxy-2-(propan-2-ylamino)ethyl]phenyl}methanesulfonamide hydrochloride

-

Molecular Formula: C₁₂H₂₀N₂O₃S · HCl

-

Key Features: A chiral center at the secondary alcohol, a sulfonamide group, and a secondary amine, all of which represent potential sites for chemical reactions.

Forced Degradation: Probing the Intrinsic Stability of this compound Hydrochloride

Forced degradation, or stress testing, is a cornerstone of pharmaceutical development.[5] It involves subjecting the drug substance to conditions more severe than accelerated stability testing to elucidate its intrinsic stability, identify likely degradation products, and establish degradation pathways.[6] This information is crucial for developing stability-indicating analytical methods, which are designed to separate the intact drug from any degradants.[7]

Studies have shown that this compound hydrochloride exhibits varied stability under different stress conditions. It is notably susceptible to oxidation and photolysis, while demonstrating greater resistance to thermal and hydrolytic stress.[8][9]

Hydrolytic Degradation (Acidic, Basic, Neutral)

Hydrolysis involves the cleavage of chemical bonds by water. This compound hydrochloride's stability across a range of pH values is a critical parameter for liquid formulation development.

-

Acidic Conditions: Studies indicate that this compound hydrochloride is susceptible to degradation under strong acidic conditions.[10][11] One study observed degradation upon refluxing with 5M HCl for 6 hours.[11] The kinetics of this degradation often follow a pseudo-first-order reaction.[10]

-

Alkaline and Neutral Conditions: The drug is reported to be relatively stable under neutral and basic conditions.[8][9][10] Some studies show no significant degradation, while others suggest pH sensitivity with a bathochromic shift in its UV spectrum from acidic to basic solutions.[11]

Oxidative Degradation

Oxidation is a significant degradation pathway for this compound hydrochloride. The molecule contains functional groups that are susceptible to oxidative attack.

-

Mechanism: Exposure to oxidizing agents, such as hydrogen peroxide (H₂O₂), can lead to the formation of specific degradation products.[8][9][10] Studies commonly use 3% to 30% H₂O₂ to induce and study this pathway.[5][8]

-

Key Degradant: A major oxidative degradant has been identified as N-(4-Acetylphenyl) methanesulfonamide (RS2), resulting from the oxidation of the secondary alcohol group to a ketone.[4][8]

Photodegradation

Photostability is a critical quality attribute, as exposure to light can induce degradation during manufacturing, storage, or administration.[12] this compound hydrochloride has been shown to be susceptible to degradation upon exposure to light.[8][9]

-

Mechanism: Photolytic degradation can be complex, often involving photo-oxidation or rearrangement reactions. The energy absorbed from light, typically in the UV range, can excite molecules and lead to the formation of reactive species.[13]

-

Key Degradant: A primary photodegradation product (RS1) has been identified, though its exact structure and formation mechanism can vary depending on the conditions (e.g., solvent, wavelength).[4][8]

Thermal Degradation

Assessing thermal stability is essential for determining appropriate manufacturing process temperatures and storage conditions.

-

Stability Profile: this compound hydrochloride is generally considered resistant to thermal stress under typical solid-state conditions.[8][9] Studies exposing the drug to temperatures around 100°C have shown minimal degradation.[8][14]

Summary of Forced Degradation Results

The following table summarizes the typical stability of this compound hydrochloride under various forced degradation conditions as reported in scientific literature.

| Stress Condition | Reagent/Parameters | Observation | Citation(s) |

| Acid Hydrolysis | 1M - 5M HCl, elevated temp. | Degradation observed; pseudo-first-order kinetics. | [10][11] |

| Base Hydrolysis | 1M NaOH | Generally stable. | [8][9] |

| Oxidation | 3% - 30% H₂O₂ | Significant degradation. | [8][9][10] |

| Photolysis | UV light (e.g., 4500 Lx) | Significant degradation. | [8][9] |

| Thermal (Dry Heat) | 100 °C | Generally stable. | [8][9][14] |

Degradation Pathways and Identified Products

Understanding the chemical transformations this compound hydrochloride undergoes is crucial for risk assessment. The primary degradation pathways are oxidation and photolysis, leading to specific, identifiable products.

Primary Degradation Products

-

Oxidative Degradant (RS2): N-(4-Acetylphenyl) methanesulfonamide. This product forms from the oxidation of the secondary alcohol on the side chain to a ketone.[4][8]

-

Photolytic Degradant (RS1): The structure of the main photolytic degradant has been characterized using techniques like LC-MS/MS and NMR.[4][8]

-

Process Impurity (RS3): Some related substances may not be degradants but rather impurities from the manufacturing process, such as this compound-related compound B.[4][8]

The diagram below illustrates the major degradation pathways for this compound hydrochloride.

Caption: Major degradation pathways of this compound HCl.

Experimental Protocol: Forced Degradation Study

A robust forced degradation study is the foundation of a stability-indicating method. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that the analytical method can detect and resolve the resulting degradants.

Objective

To evaluate the intrinsic stability of this compound hydrochloride bulk drug substance under various stress conditions as mandated by ICH guidelines (Q1A(R2)).[15]

Materials

-

This compound Hydrochloride Reference Standard

-

Hydrochloric Acid (HCl), 1M

-

Sodium Hydroxide (NaOH), 1M

-

Hydrogen Peroxide (H₂O₂), 30%

-

Methanol, HPLC Grade

-

Water, HPLC Grade

-

Potassium Dihydrogen Phosphate

-

Acetonitrile, HPLC Grade

Step-by-Step Methodology

-

Stock Solution Preparation: Prepare a 1 mg/mL solution of this compound hydrochloride in a suitable solvent (e.g., methanol or water).

-

Acid Hydrolysis:

-

Mix equal parts of the stock solution with 2M HCl to achieve a final concentration of 1M HCl.

-

Heat the solution at 80°C for a specified time (e.g., 6 hours).

-

Withdraw samples at intervals, cool, and neutralize with an equivalent amount of 1M NaOH. Dilute with mobile phase to the target concentration for analysis.

-

-

Base Hydrolysis:

-

Mix equal parts of the stock solution with 2M NaOH to achieve a final concentration of 1M NaOH.

-

Keep at room temperature for a specified time (e.g., 24 hours).

-

Withdraw samples, neutralize with 1M HCl, and dilute with mobile phase.

-

-

Oxidative Degradation:

-

Mix stock solution with 30% H₂O₂.

-

Keep at room temperature for a specified time (e.g., 24 hours), protected from light.

-

Withdraw samples and dilute with mobile phase.

-

-

Thermal Degradation (Solid State):

-

Place a thin layer of this compound hydrochloride powder in a petri dish.

-

Expose to 100°C in a hot air oven for a specified duration.

-

Dissolve the stressed powder in a solvent and dilute to the target concentration.

-

-

Photolytic Degradation:

-

Expose the this compound hydrochloride solution (in a quartz cuvette) and solid powder to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B).

-

A dark control sample should be stored under the same conditions but protected from light.

-

Prepare samples for analysis.

-

-

Analysis:

Workflow for Stability-Indicating Method Development

Caption: Workflow for developing a stability-indicating method.

Stabilization and Formulation Strategies

The insights gained from stability studies directly inform formulation development and storage recommendations.

-

pH Control: For liquid formulations, maintaining a pH where this compound hydrochloride exhibits maximum stability is crucial. Given its relative stability in neutral to slightly acidic conditions, buffering agents can be employed.

-

Antioxidants: To mitigate oxidative degradation, the inclusion of antioxidants in the formulation could be considered, although this requires careful compatibility studies.

-

Packaging: The most critical stabilization strategy is protection from light. The use of amber-colored or opaque primary packaging (e.g., bottles, blister packs) is mandatory to prevent photodegradation.

-

Storage Conditions: Recommended storage should be at controlled room temperature, protected from high humidity and, most importantly, light.

Studies on extemporaneously prepared oral suspensions have shown that this compound hydrochloride can be stable for extended periods (e.g., 12-13 weeks) when stored in appropriate vehicles and protected in plastic bottles at both refrigerated and room temperatures.[17][18][19]

Conclusion

This compound hydrochloride is a robust molecule under thermal and hydrolytic stress but displays clear susceptibility to oxidative and photolytic degradation. The primary degradation pathways lead to the formation of specific, characterizable products. A comprehensive understanding of these pathways, achieved through systematic forced degradation studies, is essential for the development of stable, safe, and effective pharmaceutical products. The implementation of a validated stability-indicating analytical method and the use of light-protective packaging are the most critical controls to ensure the quality of this compound hydrochloride throughout its lifecycle.

References

- Abdelmonem, A. A., Ragab, G. H., Hashem, H., & Bahgat, E. (2016). A fast stability-indicating HPLC method for determination of this compound hydrochloride in bulk powder and in dosage form. Main Group Chemistry.

- ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.

- European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline.

- EMA. (n.d.). Q 1 A (R2) Stability Testing of new Drug Substances and Products.

- YouTube. (2025, April 3). Q1A (R2) A deep dive in Stability Studies.

- Slideshare. (n.d.). Q1A R2 - ICH GUIDELINES OF STABILITY TESTING.

- Fouad, M. M., et al. (2014). Three simple, accurate and precise stability-indicating methods for the quantitative estimation of this compound-HCl in presence of its degradation products. World Journal of Pharmaceutical Research.

- Zhu, P., Shen, X., Wang, X., & Yuan, W. (2024). HPLC and LC–MS/MS-Based Quantitative Characterization of Related Substances Associated with this compound Hydrochloride. Molecules.

- ResearchGate. (2019, June 24). Analytica Method Development and Validation of Estimation Method for this compound HCl Tablets by using RP-HPLC.

- PubMed. (2024, January 25).

- ResearchGate. (n.d.). Thermal and sublimation properties of cardiovascular drugs this compound and ivabradine hydrochlorides.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).

- ARL Bio Pharma. (n.d.).

- Pharmaceutical Technology. (n.d.).

- MDPI. (2024, January 25).

- PubMed. (n.d.). Pharmacology, pharmacodynamics and pharmacokinetics of this compound.

- Patsnap Synapse. (2024, July 17). What is the mechanism of this compound Hydrochloride?.

- PubMed. (n.d.).

- ResearchGate. (2025, August 6).

- ResearchGate. (2025, August 7).

- ProQuest. (n.d.).

- Benchchem. (n.d.).

- NIH. (2024, February 26).

- Pharmaffiliates. (n.d.). This compound Hydrochloride-impurities.

- Academic Journals and Conferences. (n.d.). Photodegradation of Pharmaceuticals Studied with UV Irradiation and Differential Scanning Calorimetry.

- PubMed. (n.d.). Clinical pharmacokinetics of this compound.

- Wikipedia. (n.d.). This compound.

- SciSpace. (n.d.). Studies on photodegradation process of psychotropic drugs: a review.

- MDPI. (n.d.).

- PubMed. (n.d.). Isolation and structure elucidation of the major photodegradation products of pirmenol hydrochloride.

- ResearchGate. (n.d.).

Sources

- 1. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]

- 2. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. mdpi.com [mdpi.com]

- 5. ajpsonline.com [ajpsonline.com]

- 6. Q1A R2 - ICH GUIDELINES OF STABILITY TESTING | PPTX [slideshare.net]

- 7. ARL Bio Pharma | Importance of Forced Degradation In Stability-Indicating Methods [arlok.com]

- 8. researchgate.net [researchgate.net]

- 9. HPLC and LC-MS/MS-Based Quantitative Characterization of Related Substances Associated with this compound Hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 12. scispace.com [scispace.com]

- 13. Photodegradation of Pharmaceuticals Studied with UV Irradiation and Differential Scanning Calorimetry | Academic Journals and Conferences [science.lpnu.ua]

- 14. researchgate.net [researchgate.net]

- 15. database.ich.org [database.ich.org]

- 16. researchgate.net [researchgate.net]

- 17. Stability of this compound in two liquid formulations at two temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Stability of this compound Hydrochloride in Extemporaneously Prepared Oral Suspension Formulations - ProQuest [proquest.com]

Sotalol Pharmacokinetics and Tissue Distribution in Animal Models: An In-Depth Technical Guide

Foreword for the Researcher

This guide is intended for fellow researchers, scientists, and professionals in drug development. It moves beyond a simple recitation of facts to provide a deeper understanding of the pharmacokinetic (PK) and tissue distribution profile of sotalol in key preclinical animal models. Our focus is on the "why" behind the experimental choices and the "how" of robust study design, ensuring that the data generated is not only accurate but also translatable and insightful. The protocols and data herein are curated to be self-validating, promoting reproducibility and confidence in your own research endeavors.

This compound: A Unique Therapeutic Agent Demanding Thorough Preclinical Evaluation

This compound is an antiarrhythmic agent with a dual mechanism of action, exhibiting both beta-adrenergic blocking (Class II) and potassium channel blocking (Class III) properties.[1] This unique profile makes it a valuable therapeutic, but also necessitates a comprehensive understanding of its disposition in the body to optimize efficacy and mitigate potential risks. Preclinical animal models are indispensable for elucidating the absorption, distribution, metabolism, and excretion (ADME) characteristics of this compound, providing critical data for human dose prediction and safety assessment.

Pharmacokinetic Profile of this compound Across Key Animal Models

This compound's pharmacokinetic profile is characterized by its hydrophilic nature, limited plasma protein binding, and primary elimination via renal excretion as an unchanged drug.[2][3] These characteristics are generally consistent across the animal species commonly used in preclinical studies.

Absorption and Bioavailability

This compound is well-absorbed after oral administration in most species, with good to excellent bioavailability.[4] However, the presence of food can reduce its absorption.[3]

Distribution

This compound exhibits a moderate volume of distribution, consistent with its hydrophilic properties which limit extensive partitioning into tissues.[3][5] It does not bind to plasma proteins, meaning the unbound, pharmacologically active concentration is essentially equal to the total plasma concentration.[2][3]

Metabolism

A key feature of this compound is its lack of significant metabolism in humans and animal models.[2][3] This simplifies pharmacokinetic modeling and reduces the potential for drug-drug interactions mediated by metabolic enzymes.

Excretion

The primary route of elimination for this compound is renal excretion, with the majority of the administered dose recovered as unchanged drug in the urine.[2][3][4] This has important implications for dose adjustments in subjects with impaired renal function.

Table 1: Comparative Pharmacokinetic Parameters of this compound in Various Animal Models

| Parameter | Dog | Cat | Horse | Rat | Cynomolgus Monkey |

| Oral Bioavailability (%) | 75-90[6] | 88.4[4] | 48[5] | High (not specified) | Good (inferred)[7] |

| Elimination Half-life (h) | 4.8[6] | 2.75 (single dose), 4.29 (chronic)[4] | 15.24[5] | Not specified | Not specified |

| Volume of Distribution (L/kg) | Not specified | 2.18[4] | Moderate (not specified)[5] | Not specified | Not specified |

| Clearance (mL/min/kg) | Not specified | 9.22[4] | Not specified | 33.7 (S-enantiomer)[2] | Not specified |

| Primary Route of Elimination | Renal (unchanged)[6] | Renal (unchanged)[4] | Renal (inferred) | Renal (unchanged)[2] | Renal (inferred) |

Tissue Distribution of this compound: Insights into Target Organ Exposure

Understanding the extent to which this compound distributes into various tissues, particularly the heart, is crucial for correlating pharmacokinetic profiles with pharmacodynamic effects. Animal studies have confirmed the distribution of this compound to key organs.[2][3]

Myocardial Distribution

As the primary target organ, the concentration of this compound in the myocardium is of significant interest. Studies in dogs have demonstrated that this compound readily distributes into myocardial tissue.[4]

Distribution to Other Tissues

This compound also distributes to other well-perfused organs such as the kidneys and liver.[2][3] Due to its hydrophilic nature, penetration into the central nervous system is poor.[2][3]

Table 2: this compound Tissue Distribution Data in Animal Models (Illustrative)

| Species | Tissue | Tissue-to-Plasma Ratio (Kp) | Reference |

| Dog | Myocardium | ~10-20 µg/g (at therapeutic plasma levels) | [4] |

| Rat | General | Distributes to heart, liver, kidney | [2][3] |

Note: Comprehensive quantitative Kp values across a wide range of tissues are not extensively published. The data presented is based on available literature and serves as an illustrative example.

Experimental Protocols for this compound Pharmacokinetic and Tissue Distribution Studies

The following protocols are designed to provide a robust framework for conducting preclinical studies on this compound. Adherence to ethical guidelines for animal research is paramount throughout these procedures.[5][8][9][10][11]

Ethical Considerations

All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals. Key principles include Replacement, Reduction, and Refinement (the 3Rs).[10][11]

Pharmacokinetic Study Protocol in Rats

This protocol outlines a typical single-dose pharmacokinetic study in rats.

Objective: To determine the pharmacokinetic profile of this compound following intravenous and oral administration.

Materials:

-

Male Sprague-Dawley rats (250-300 g) with cannulated jugular veins.

-

This compound hydrochloride.

-

Vehicle for dosing (e.g., saline for IV, water for oral gavage).

-

Blood collection tubes (e.g., heparinized).

-

Centrifuge.

-

Analytical instrumentation (e.g., LC-MS/MS).

Procedure:

-

Acclimatization: Acclimate animals to the housing conditions for at least 3-5 days prior to the study.

-

Fasting: Fast animals overnight (with free access to water) before dosing.

-

Dosing:

-

Intravenous (IV) Group (n=3-5): Administer a single bolus dose of this compound (e.g., 1-5 mg/kg) via the jugular vein cannula.

-

Oral (PO) Group (n=3-5): Administer a single dose of this compound (e.g., 10-20 mg/kg) by oral gavage.

-

-

Blood Sampling: Collect serial blood samples (approx. 100-200 µL) from the jugular vein cannula at predetermined time points (e.g., pre-dose, 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

-

Plasma Preparation: Centrifuge the blood samples to separate plasma. Store plasma samples at -80°C until analysis.

-

Bioanalysis: Quantify this compound concentrations in plasma samples using a validated LC-MS/MS method.[12][13]

-

Pharmacokinetic Analysis: Calculate pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, t1/2, CL, Vd) using non-compartmental analysis software.

Diagram 1: Experimental Workflow for a Rat Pharmacokinetic Study

Caption: Workflow for a typical rodent pharmacokinetic study.

Tissue Distribution Study Protocol in Rats

This protocol describes a method for determining the tissue distribution of this compound.

Objective: To quantify the concentration of this compound in various tissues at a specific time point after administration.

Materials:

-

Male Sprague-Dawley rats (250-300 g).

-

This compound hydrochloride.

-

Dosing vehicle.

-

Surgical instruments for tissue harvesting.

-

Homogenizer (e.g., bead beater or rotor-stator).

-

Centrifuge.

-

Analytical instrumentation (e.g., LC-MS/MS).

Procedure:

-

Dosing: Administer a single dose of this compound (e.g., 10 mg/kg, PO) to a group of rats (n=3-5 per time point).

-

Tissue Collection: At a predetermined time point (e.g., Tmax from the PK study), euthanize the animals and perfuse with saline to remove blood from the tissues.

-

Tissue Harvesting: Carefully dissect and collect tissues of interest (e.g., heart, lung, liver, kidney, brain, muscle).

-

Sample Preparation:

-

Sample Extraction: Extract this compound from the tissue homogenate using an appropriate method (e.g., protein precipitation with acetonitrile).

-

Bioanalysis: Quantify this compound concentrations in the tissue extracts using a validated LC-MS/MS method.

-

Data Analysis: Calculate the tissue concentration (ng/g of tissue) and the tissue-to-plasma concentration ratio (Kp).

Diagram 2: Workflow for a Rodent Tissue Distribution Study

Caption: Step-by-step workflow for a tissue distribution study.

Bioanalytical Method: LC-MS/MS for this compound Quantification

A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is recommended for the quantification of this compound in biological matrices.[12][13][16]

Key Parameters:

-

Chromatography: Reversed-phase HPLC with a C18 column.

-

Mobile Phase: A gradient of acetonitrile and water with a modifier (e.g., formic acid).

-

Ionization: Electrospray ionization (ESI) in positive mode.

-

Mass Spectrometry: Multiple reaction monitoring (MRM) of specific precursor-to-product ion transitions for this compound and an internal standard.

Causality and Self-Validation in Experimental Design

The protocols provided are designed to be self-validating. For instance, in the pharmacokinetic study, the inclusion of both IV and oral routes allows for the calculation of absolute bioavailability, providing a critical internal control. In tissue distribution studies, the perfusion step is crucial to minimize blood contamination, ensuring that the measured drug concentration is truly representative of the tissue compartment. The use of a validated bioanalytical method with appropriate quality controls is fundamental to the integrity of the entire study.

Conclusion: A Framework for Robust Preclinical this compound Research

This guide provides a comprehensive overview of this compound's pharmacokinetics and tissue distribution in key animal models, grounded in established scientific principles and methodologies. By understanding the underlying reasons for experimental choices and adhering to rigorous, self-validating protocols, researchers can generate high-quality, reliable data that will be instrumental in the continued development and safe use of this important therapeutic agent.

References

- 1. Pharmacologic basis of the antiarrhythmic and hemodynamic effects of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Stereospecific evaluation of this compound pharmacokinetics in a rat model: evidence suggesting an enantiomeric interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Clinical pharmacokinetics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. forskningsetikk.no [forskningsetikk.no]

- 6. frontiersin.org [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. Ethical considerations regarding animal experimentation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Ethical use of animals in medicine testing | European Medicines Agency (EMA) [ema.europa.eu]

- 11. Ethical and Scientific Considerations Regarding Animal Testing and Research | PLOS One [journals.plos.org]

- 12. mdpi.com [mdpi.com]

- 13. A simple and sensitive LC-MS/MS method for the determination of this compound in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Pharmacokinetics, Tissue Distribution, and Excretion Characteristics of a Radix Polygoni Multiflori Extract in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 15. High-throughput extraction and quantification method for targeted metabolomics in murine tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Quantification of Sotalol in Human Plasma via HPLC-MS/MS

Introduction

Sotalol is a non-selective beta-adrenergic blocking agent and a class III antiarrhythmic agent, utilized in the management of ventricular and atrial arrhythmias.[1][2] Its therapeutic efficacy and potential for adverse effects, such as QT interval prolongation, necessitate precise monitoring of its plasma concentrations.[2] This application note details a robust and sensitive high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the quantification of this compound in human plasma. The methodology described herein is designed for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence trials, adhering to the principles of international regulatory guidelines.[3][4][5]

Principle of the Method

This method employs a simple protein precipitation technique for sample preparation, followed by chromatographic separation on a reverse-phase C18 column. Detection and quantification are achieved using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM). An internal standard (IS), such as atenolol, is used to ensure accuracy and precision by correcting for variations in sample processing and instrument response.[6][7]

Materials and Reagents

| Material/Reagent | Supplier | Grade |

| This compound Hydrochloride | Sigma-Aldrich | Reference Standard |

| Atenolol (Internal Standard) | Sigma-Aldrich | Reference Standard |

| Acetonitrile | Fisher Scientific | HPLC Grade |

| Methanol | Fisher Scientific | HPLC Grade |

| Formic Acid | Thermo Fisher Scientific | LC-MS Grade |

| Ammonium Acetate | Sigma-Aldrich | Analytical Grade |

| Human Plasma (K2-EDTA) | BioIVT | Pooled, Screened |

| Deionized Water | Milli-Q® System | 18.2 MΩ·cm |

Instrumentation and Analytical Conditions

High-Performance Liquid Chromatography (HPLC)

| Parameter | Condition |

| System | Agilent 1260 Infinity II or equivalent |

| Column | Thermo Acclaim RP-C18 (250 x 4.6 mm, 5 µm) or equivalent[8] |

| Mobile Phase A | 5 mM Ammonium Acetate with 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 0-2.0 min, 5% B; 2.0-4.0 min, 5-95% B; 4.0-5.0 min, 95% B; 5.1-6.0 min, 5% B |

| Flow Rate | 0.8 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30°C |

| Autosampler Temperature | 4°C |